molecular formula C14H23N B14685630 N,N-Dimethyl-beta-isobutylphenethylamine CAS No. 34543-52-7

N,N-Dimethyl-beta-isobutylphenethylamine

Cat. No.: B14685630
CAS No.: 34543-52-7
M. Wt: 205.34 g/mol
InChI Key: AAMDDCNNSJTACU-UHFFFAOYSA-N
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Description

The compound N,N-Dimethylisobutanamidine (CAS 321881–25–8) is a dimethyl-substituted amidine derivative. Amidines are characterized by the functional group R–C(=NH)–N<, where the nitrogen atoms are bonded to organic substituents.

Properties

CAS No.

34543-52-7

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N,N,4-trimethyl-2-phenylpentan-1-amine

InChI

InChI=1S/C14H23N/c1-12(2)10-14(11-15(3)4)13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3

InChI Key

AAMDDCNNSJTACU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN(C)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-beta-isobutylphenethylamine typically involves the alkylation of phenethylamine with isobutyl bromide, followed by N,N-dimethylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The dimethylation step can be achieved using formaldehyde and formic acid or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-beta-isobutylphenethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenethylamines.

Scientific Research Applications

N,N-Dimethyl-beta-isobutylphenethylamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding assays.

    Medicine: Research into its potential pharmacological effects, including its interaction with various biological targets, is ongoing.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-beta-isobutylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Amidine Derivatives ()

Compound Name CAS Number Key Characteristics
N,N-Dimethylacetamidine 2909–14–0 Smaller alkyl chain (acetamidine backbone); regulated under EAR
N,N-Dimethylisobutanamidine 321881–25–8 Branched isobutyl substituent; higher steric hindrance compared to linear analogs
N,N-Dimethylpropanamidine 56776–14–8 Linear propyl chain; intermediate molecular weight

Structural Insights :

  • All amidines in this group are subject to export controls, suggesting shared concerns about misuse in synthesis pathways .

Chloroethylamines and Thiol Derivatives ()

Compound Name CAS Number Molecular Formula Key Applications/Sources
N,N-Diisopropyl-(beta)-aminoethyl chloride 96-79-7 C₈H₁₈ClN Vendor-supplied (ABI Chemicals, Molport) for synthetic chemistry
N,N-Diisopropyl-.beta.-aminoethane thiol 4261–68–1 Not provided Regulated under EAR; thiol group enhances nucleophilicity

Functional Differences :

  • Chloroethylamines (e.g., CAS 96-79-7) feature halogen substituents, enabling alkylation reactions, whereas amidines (e.g., CAS 321881–25–8) participate in condensation or coordination chemistry .
  • Thiol derivatives (e.g., CAS 4261–68–1) exhibit higher reactivity due to the –SH group, contrasting with the amidine’s –NH functionality .

Ethanolamines and Related Amines ()

Compound Name CAS Number Key Characteristics
N,N-Diethylmonoethanolamine 5842–07–9 Hydroxyethyl group enables solubility in polar solvents; industrial applications

Comparison :

  • Ethanolamines (e.g., CAS 5842–07–9) prioritize hydrophilicity, unlike the lipophilic amidines or chloroethylamines. This impacts their use in surfactants or pharmaceutical formulations .

Research Findings and Regulatory Context

  • Amidines : These compounds are tightly regulated under EAR due to their utility in synthesizing nitrogen-containing heterocycles, which have applications in agrochemicals or pharmaceuticals .
  • Chloroethylamines : Their commercial availability (e.g., via Molport) highlights their role in small-molecule drug development, though halogenated byproducts require careful handling .
  • Ethanolamines: Industrial use in corrosion inhibitors or gas treatment is tempered by export restrictions, reflecting environmental and safety concerns .

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